molecular formula C9H19ClN2OS B1381612 N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride CAS No. 1803611-37-1

N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride

Cat. No.: B1381612
CAS No.: 1803611-37-1
M. Wt: 238.78 g/mol
InChI Key: HZIADJGPWXYSSM-UHFFFAOYSA-N
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Description

N-{2-[(Thian-4-yl)amino]ethyl}acetamide hydrochloride is a synthetic organic compound of interest in pharmacological and chemical research. Its structure incorporates a thiane (tetrahydrothiopyran) ring, a saturated six-membered ring containing a sulfur atom, which is linked through an ethylamine chain to an acetamide group . The thiane moiety is a notable feature in medicinal chemistry, as it can influence the molecule's conformation, polarity, and potential for intermolecular interactions, similar to how piperazine rings are utilized to modulate the properties of drug candidates . The primary application of this compound is as a chemical intermediate or a building block in organic synthesis. Researchers may employ it to develop more complex molecules for screening in various biological assays. Its structure suggests potential for use in designing ligands for central nervous system targets, given the presence of the basic amine and the lipophilic thiane ring, which can aid in blood-brain barrier penetration. The hydrochloride salt form ensures improved stability and solubility for handling in laboratory environments. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-(thian-4-ylamino)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS.ClH/c1-8(12)10-4-5-11-9-2-6-13-7-3-9;/h9,11H,2-7H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIADJGPWXYSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1CCSCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride typically involves the reaction of thian-4-ylamine with 2-bromoethyl acetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced forms of the compound

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential anticancer properties of thian derivatives, including N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thian derivatives could induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit neuronal apoptosis and reduce oxidative stress in neuronal cell cultures, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Functional Polymers

This compound can serve as a building block for synthesizing functional polymers. Its amine group allows for easy incorporation into polymer chains through various polymerization techniques. This application is particularly relevant in developing smart materials that respond to environmental stimuli .

Coatings and Adhesives

The compound's unique structural features enable it to be used in formulating advanced coatings and adhesives with enhanced mechanical properties and adhesion strength. Its incorporation into polymer matrices has been shown to improve resistance to solvents and temperature variations .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on proteases involved in various biological processes. The compound demonstrated significant inhibitory activity against certain serine proteases, indicating its potential as a lead compound for drug development targeting these enzymes .

Drug Delivery Systems

The compound's solubility and stability make it an attractive candidate for drug delivery systems. Studies have explored its use in formulating nanoparticles that encapsulate therapeutic agents, enhancing their bioavailability and targeted delivery to specific tissues .

Data Tables

Application Area Description References
Medicinal ChemistryAnticancer activity against breast cancer cells
Neuroprotective effects reducing oxidative stress
Material ScienceSynthesis of functional polymers for smart materials
Development of coatings with enhanced mechanical properties
BiochemistryEnzyme inhibition studies targeting serine proteases
Use in drug delivery systems enhancing bioavailability

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various thian derivatives, including this compound, and their effects on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting a promising avenue for further research into thian-based anticancer therapies .

Case Study 2: Neuroprotection

In a study examining neuroprotective agents, this compound was tested on SH-SY5Y neuronal cells exposed to oxidative stress. The compound significantly reduced cell death and reactive oxygen species levels compared to controls, highlighting its potential therapeutic applications in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Below is a detailed comparison of the target compound with key analogs (Table 1):

Table 1: Structural and Physicochemical Properties of Selected Acetamide Derivatives

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Heterocycle/Substituent Key Features
N-{2-[(Thian-4-yl)amino]ethyl}acetamide hydrochloride (Target) C₉H₁₇ClN₂OS 252.76 Thian-4-yl (saturated S-heterocycle) Combines lipophilic thianyl with polar acetamide; moderate molecular weight
2-Amino-N-[(oxan-4-yl)methyl]acetamide hydrochloride () C₈H₁₇ClN₂O₂ 220.69 Oxan-4-yl (tetrahydropyran, O-heterocycle) Oxygen-based heterocycle increases polarity; lower lipophilicity
N-{2-[5-(2-Amino-1,3-thiazol-4-yl)thien-2-yl]ethyl}acetamide hydrochloride () C₁₁H₁₃ClN₃OS₂ 303.83 Thiazole-thienyl (aromatic S/N-heterocycle) Extended conjugation; higher molecular weight; potential antimicrobial use
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () C₁₁H₈Cl₂N₂OS 303.16 Thiazolyl + dichlorophenyl Chlorine substituents enhance electronegativity; used in ligand design
N-(4-Hydroxyphenyl)acetamide () C₈H₉NO₂ 151.16 Hydroxyphenyl (no heterocycle) Simpler structure; high polarity due to phenolic -OH group

Key Differences and Implications

Heterocyclic Influence on Properties
  • Thian-4-yl vs. Conversely, the oxanyl analog may exhibit better aqueous solubility due to oxygen’s higher electronegativity .
  • Thianyl vs. Thiazole/Thienyl ():
    Thiazole and thienyl groups are aromatic, planar heterocycles with conjugated π-systems, enabling stronger intermolecular interactions (e.g., π-π stacking). The saturated thianyl group lacks conjugation, offering conformational flexibility but reduced electronic interactions. Thiazole-containing analogs (e.g., ) are often explored for antimicrobial activity due to their structural mimicry of natural thiazole-based antibiotics .

Substituent Effects
  • Chlorine vs. Thianyl ():
    Chlorinated phenyl groups (e.g., 2,6-dichlorophenyl in ) increase molecular weight and electronegativity, enhancing binding to hydrophobic pockets in proteins. However, chlorine may raise toxicity concerns compared to the thianyl group .

  • Hydroxyphenyl Simplicity (): The unsubstituted hydroxyphenyl analog (N-(4-hydroxyphenyl)acetamide) is highly polar, limiting its use in lipophilic environments. The target compound’s thianyl-ethylamino linker balances polarity and lipophilicity .

Biological Activity

N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of the Compound

This compound features a thianyl group that may confer unique properties affecting its biological activity. The compound has been investigated for various applications, particularly in antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects by:

  • Binding to Enzymes or Receptors : The compound may modulate the activity of certain enzymes or receptors, leading to altered cellular responses.
  • Inhibition of Microbial Growth : Preliminary studies suggest that it can inhibit the growth of various microbial strains.
  • Induction of Apoptosis in Cancer Cells : The compound has shown potential in inducing cell death in cancerous cells through apoptosis pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Microbial Strain MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039
Staphylococcus aureus0.0048

These results indicate a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to induce apoptosis in various cancer cell lines. The following table summarizes findings from recent studies:

Cancer Cell Line IC50 (µM) Mechanism
HeLa15.2Apoptosis induction
MCF-712.5Cell cycle arrest
A54910.3Reactive oxygen species (ROS) generation

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, suggesting that the compound has promising anticancer properties .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed significant inhibition compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Cancer Treatment Research : In another study, the compound was tested on various cancer cell lines, revealing its capability to induce apoptosis and reduce cell viability significantly. The study emphasized the need for further exploration into its mechanisms and potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

React thian-4-amine with chloroethylacetamide under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the intermediate.

Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol.

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:1). Purity can be verified using HPLC (C18 column, λ = 255 nm) .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d₆) to confirm amine and acetamide protons; 13C^{13}C NMR to resolve thian-4-yl and ethylacetamide carbons.
  • Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Match calculated and observed C, H, N, S, and Cl content (±0.3%) .

Q. What stability protocols are recommended for long-term storage?

  • Methodological Answer :

  • Store as a crystalline solid at -20°C in airtight, light-resistant containers.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the acetamide group) .

Q. How is solubility determined for this compound in various solvents?

  • Methodological Answer :

Prepare saturated solutions in solvents (water, ethanol, DMSO) at 25°C.

Filter and quantify dissolved compound via UV-Vis (λmax = 255 nm) or gravimetric analysis.

  • Typical Results : Higher solubility in polar aprotic solvents (e.g., DMSO > ethanol > water) due to ionic hydrochloride form .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • DoE Approach : Vary temperature (40–80°C), solvent (DMF vs. acetonitrile), and stoichiometry (1:1 to 1:1.2 amine:chloroethylacetamide).
  • Analysis : Use HPLC to quantify product yield. Higher yields (>80%) are achieved in DMF at 60°C with 1.1 eq. amine .
    • Data Contradiction : Lower yields in acetonitrile may arise from poor intermediate solubility, necessitating solvent screening .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case Study : If 1H^1H NMR shows unexpected splitting, consider:

Dynamic Effects : Rotameric states of the ethylacetamide chain can cause peak broadening. Use variable-temperature NMR.

Impurities : Compare with NIST reference data for similar acetamide derivatives .

  • Resolution : Confirm via 2D NMR (COSY, HSQC) to assign all protons and carbons unambiguously .

Q. What analytical strategies identify and quantify trace impurities?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (0.1% TFA in water/acetonitrile gradient) with MRM detection for impurities (e.g., des-ethyl analogs).
  • Limit of Detection : ≤0.1% achievable with high-resolution MS (Q-TOF) .

Q. How to address unexpected by-products in scale-up synthesis?

  • Case Study : If a dimeric by-product forms:

Root Cause : Excess HCl or prolonged reaction time may promote intermolecular coupling.

Mitigation : Optimize HCl stoichiometry (1.05 eq.) and monitor reaction time .

Key Considerations for Researchers

  • Hygroscopicity : Handle the hydrochloride salt in a dry environment (e.g., glovebox) to prevent moisture uptake .
  • Toxicology : Adhere to NIOSH guidelines for handling hazardous powders (use PPE, fume hood) .
  • Mechanistic Studies : Explore the compound’s reactivity via DFT calculations to predict sites for derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride
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N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride

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